4-(4-oxo-4H-pyridin-1-yl)benzoic acid
Description
4-(4-Oxo-4H-pyridin-1-yl)benzoic acid is a benzoic acid derivative featuring a pyridinone ring linked at the para position of the benzene core. The pyridinone moiety introduces both electron-withdrawing and hydrogen-bonding capabilities, influencing the compound’s acidity, solubility, and reactivity. Such structural features make it a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or ligands targeting biological receptors .
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-(4-oxopyridin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11-5-7-13(8-6-11)10-3-1-9(2-4-10)12(15)16/h1-8H,(H,15,16) |
InChI Key |
DMFCDYFZHCVIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Substituents and Functional Groups in Analogous Compounds
Key Observations :
- Electron Effects: Pyridinone and azetidinone rings reduce electron density on the benzoic acid, increasing acidity compared to alkyl-substituted analogs (e.g., piperazine derivatives in ).
- Solubility : Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) exhibit higher aqueous solubility, whereas fluorinated or aromatic heterocycles (e.g., triazolo-pyridine) enhance lipid solubility .
Key Observations :
- Cycloaddition Efficiency: Azetidinone derivatives require precise stoichiometry (e.g., 0.02 mol chloroacetyl chloride per 0.01 mol Schiff base) to avoid side reactions .
- Regioselectivity Challenges : Sulfate ester isomers (ortho, meta, para) necessitate chromatographic separation due to similar reactivity .
Table 3: Comparative Physicochemical Data
*Estimated based on substituent effects.
Key Observations :
- Acidity: Sulfate esters (pKa ~1.9) are stronger acids than pyridinone derivatives due to the electron-withdrawing sulfonate group .
- Bioactivity: Azetidinone derivatives show promise in antimicrobial applications, likely due to β-lactam-like reactivity , while fluorinated triazolo-pyridine compounds are optimized for target binding in kinase inhibitors .
Analytical and Crystallographic Insights
- MS Fragmentation: Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) fragment via loss of –SO₃H (m/z 153 → 109) , whereas pyridinone derivatives may exhibit neutral loss of CO₂.
- Crystallography : Tools like SHELXL and WinGX are critical for resolving conformational details, particularly for heterocyclic substituents influencing crystal packing.
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